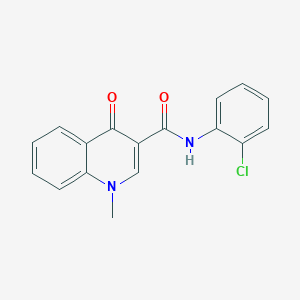![molecular formula C15H14FN5O B4771289 1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4771289.png)
1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine
説明
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives, including compounds structurally related to 1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine, often involves strategies such as cyclocondensation reactions and microwave-assisted processes. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for functional fluorophores through microwave-assisted cyclocondensation of β-enaminones with NH-3-aminopyrazoles, followed by formylation, indicates a methodology that could be adapted for related compounds (Castillo, Tigreros, & Portilla, 2018). Another approach involves the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the potential for the incorporation of fluorine atoms into the pyrazolopyrimidine scaffold (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives, including 1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine, is characterized by the presence of a pyrazolopyrimidine core. X-ray diffraction analysis and NMR measurements are crucial techniques for determining the regioselectivity of the reactions and the structures of the products obtained. The photophysical properties of pyrazolo[1,5-a]pyrimidines have also been studied, revealing important fluorescence characteristics, which could be pertinent to the molecular structure analysis of related compounds (Castillo, Tigreros, & Portilla, 2018).
Chemical Reactions and Properties
Pyrazolopyrimidines undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of pyrazolo[3,4-d][1,3]oxazine with primary and secondary amines to form amides showcases the reactivity of the pyrazolopyrimidine ring system (Eleev, Kutkin, & Zhidkov, 2015). Additionally, the condensation of dimethylamine with pyrazolopyrimidine-3-carboxylic acid intermediates indicates the versatility of the pyrazolopyrimidine core in synthesizing compounds with potential biological activity (Liu et al., 2016).
Physical Properties Analysis
The physical properties of pyrazolopyrimidine derivatives, such as solubility and fluorescence, are influenced by their molecular structure. The large Stokes shifts and fluorescence intensity variations in different solvents observed in pyrazolo[1,5-a]pyrimidines highlight the importance of substituent groups in determining the physical properties of these compounds (Castillo, Tigreros, & Portilla, 2018).
特性
IUPAC Name |
4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-11-1-3-12(4-2-11)21-15-13(9-19-21)14(17-10-18-15)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAAPZJPZXGHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4771207.png)
![N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4771214.png)
![2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4771221.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4771234.png)

![2-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzamide](/img/structure/B4771272.png)
![2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4771273.png)


![2-{4-[1-(2-methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B4771296.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4771301.png)
![2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4771307.png)
![2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4771322.png)